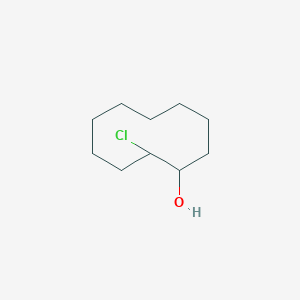
2-Chlorocyclodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclodecan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclodecane ring with a chlorine atom and a hydroxyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclodecan-1-ol typically involves the chlorination of cyclodecanol. One common method is the reaction of cyclodecanol with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound. The reaction is as follows:
Cyclodecanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form cyclodecanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: Cyclodecanol.
Substitution: 2-Hydroxycyclodecan-1-ol or 2-Aminocyclodecan-1-ol.
Aplicaciones Científicas De Investigación
2-Chlorocyclodecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclodecan-1-ol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the chlorine atom can participate in halogen bonding. These interactions can alter membrane fluidity and permeability, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodecanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromocyclodecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Cyclodecanone: An oxidized form of cyclodecanol, lacking the hydroxyl group.
Uniqueness
2-Chlorocyclodecan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclodecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Número CAS |
51776-94-4 |
|---|---|
Fórmula molecular |
C10H19ClO |
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-chlorocyclodecan-1-ol |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9-10,12H,1-8H2 |
Clave InChI |
AYKLLSJDALNICZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(C(CCC1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


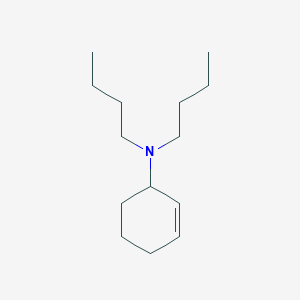

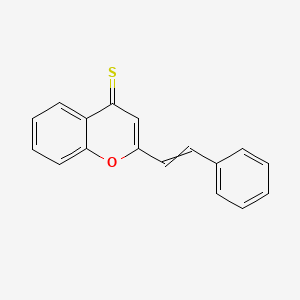
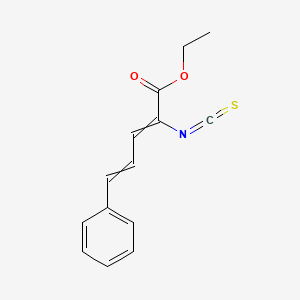
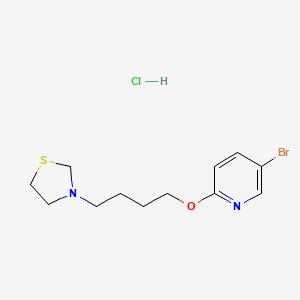

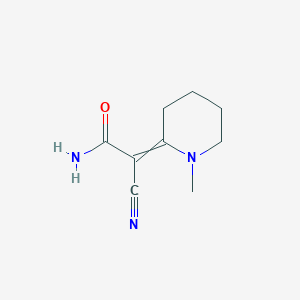
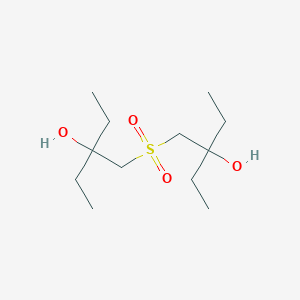

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
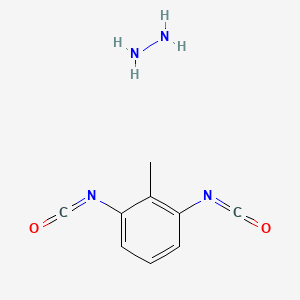

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

